Hipofosfito de manganeso(II) monohidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

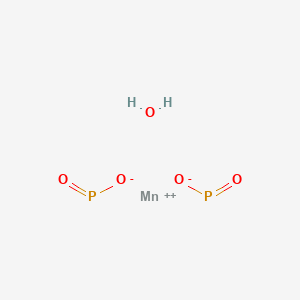

Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH₂O₂)₂·H₂OThis compound is characterized by its off-white powder or colorless crystal appearance and is used in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

Manganese(II) hypophosphite monohydrate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of specialized materials and as an additive in certain industrial processes

Mecanismo De Acción

Target of Action

Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH2O2)2 · H2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The hypophosphite ions may also participate in redox reactions .

Biochemical Pathways

It’s known that manganese is a cofactor for a variety of enzymes, and phosphorus is a key element in energy transfer and storage processes .

Pharmacokinetics

As a metal salt, its bioavailability may depend on factors such as solubility, ionization, and the presence of transport proteins .

Result of Action

It’s known that manganese plays a role in processes such as bone development, wound healing, and the metabolism of carbohydrates, amino acids, and cholesterol .

Action Environment

The action, efficacy, and stability of Manganese(II) hypophosphite monohydrate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other ions or molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Manganese(II) hypophosphite monohydrate can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of manganese(II) hypophosphite monohydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity raw materials and advanced crystallization techniques to produce the compound in bulk quantities. The industrial production methods are designed to meet stringent quality standards and ensure consistency in the product .

Análisis De Reacciones Químicas

Types of Reactions

Manganese(II) hypophosphite monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) compounds.

Reduction: It can be reduced to form lower oxidation states of manganese.

Substitution: The hypophosphite ligands can be substituted with other ligands under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various manganese oxides, phosphates, and substituted manganese complexes. These products have diverse applications in different fields .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to manganese(II) hypophosphite monohydrate include:

- Manganese(II) phosphate

- Manganese(II) sulfate

- Manganese(II) chloride

- Manganese(II) acetate

Uniqueness

Manganese(II) hypophosphite monohydrate is unique due to its specific chemical structure and properties. It has distinct reactivity patterns and applications compared to other manganese compounds.

Actividad Biológica

Manganese(II) hypophosphite monohydrate, with the chemical formula Mn H2PO2)2⋅H2O, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, synthesis methods, and relevant studies that highlight its significance.

Manganese(II) hypophosphite monohydrate is synthesized through a reaction involving manganese nitrate and hypophosphorous acid in an acetone medium, which helps control the exothermic nature of the reaction. The process yields a light pink precipitate that is then purified through filtration and drying . The thermal stability of this compound is notable, with decomposition occurring in two main steps: dehydration at approximately 140°C and subsequent decomposition around 360°C, leading to products such as manganese pyrophosphate .

Nutritional Role

Manganese is recognized as an essential trace element in human nutrition, playing critical roles in various biological processes such as:

- Bone formation

- Metabolism of carbohydrates, cholesterol, and amino acids

The bioavailability of manganese from dietary sources is crucial for maintaining these functions. Manganese(II) ions are absorbed through the gastrointestinal tract, with solubility affecting their absorption efficiency .

Antioxidant Properties

Research indicates that manganese compounds can exhibit antioxidant properties. For instance, manganese superoxide dismutase (MnSOD) is an enzyme that helps protect cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This suggests that manganese(II) hypophosphite may have similar protective roles at the cellular level .

Anticorrosive Applications

Beyond nutritional aspects, manganese(II) hypophosphite monohydrate has applications in industrial settings, particularly as an anticorrosive agent in electroplating and phosphating processes. Its ability to form stable coatings on ferrous metals helps prevent rust formation, showcasing its utility beyond biological contexts .

Case Studies and Research Findings

- Toxicological Assessments : Various studies have assessed the toxicity of manganese compounds. For example, high doses of manganese chloride have been shown to cause adverse effects in laboratory animals; however, manganese hypophosphite's specific toxicity profile remains less explored. Understanding its safety profile is critical for both industrial and pharmaceutical applications .

- Pharmaceutical Potential : Manganese hypophosphite's role as a chemical intermediate in drug synthesis has been noted. Its unique properties may allow for the development of new pharmaceutical formulations or therapeutic agents targeting oxidative stress-related conditions .

- Material Science Applications : The compound’s ability to enhance UV stability and dye color fastness in nylon fibers indicates its potential use in textile applications. This aspect highlights the compound's versatility across different industries .

Comparative Analysis of Manganese Compounds

| Compound | Formula | Applications | Toxicity Level |

|---|---|---|---|

| Manganese(II) Hypophosphite Monohydrate | Mn H2PO2)2⋅H2O | Anticorrosive, pharmaceutical intermediates | Moderate (needs more study) |

| Manganese Chloride | MnCl2⋅4H2O | Nutritional supplement | High (adverse effects noted) |

| Manganese Sulfate | MnSO4⋅H2O | Fertilizers, nutritional supplements | Moderate (varies by dose) |

Propiedades

InChI |

InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJYHROXKPCRKH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P=O.[O-]P=O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.